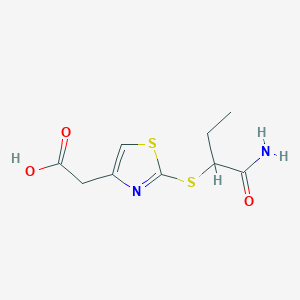

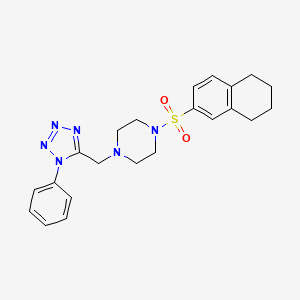

N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as MPTAT, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Antagonist for Adenosine A3 Receptors

Research indicates that derivatives of N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide have been identified as potent and selective antagonists for adenosine A3 receptors. Such compounds demonstrate selective in vitro binding and in vivo blockade of the rat A3 receptor, with implications for therapeutic applications in conditions influenced by these receptors (Press et al., 2004).

Anticancer Properties

Several studies have highlighted the anticancer properties of compounds structurally similar to N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide. These compounds have shown cytotoxicity against various human cancer cell lines, including PANC-1, HepG2, and MCF7, with significant potency and selectivity (Vinayak et al., 2014).

Applications in Positron Emission Tomography (PET) Imaging

Compounds related to N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide have been explored as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The synthesis and radiolabeling of these compounds offer a pathway for non-invasive imaging techniques in medical diagnostics (Gao et al., 2016).

Anti-Microbial Activities

Thiazole derivatives related to N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide have been synthesized and demonstrated significant anti-bacterial and anti-fungal activities. This suggests potential applications in developing new antimicrobial agents (Saravanan et al., 2010).

Inhibitory Activity on COX Enzymes

Research shows that derivatives of N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide exhibit strong inhibitory activity on cyclooxygenase (COX) enzymes, particularly COX-2. This indicates potential applications in the treatment of inflammation-related disorders (Ertas et al., 2022).

Antioxidant and Anti-Inflammatory Properties

Compounds structurally similar to N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide have shown promising antioxidant and anti-inflammatory activities. These findings open possibilities for their use in conditions where oxidative stress and inflammation are key factors (Koppireddi et al., 2013).

Corrosion Inhibition

Derivatives of this compound have been studied for their effectiveness in corrosion inhibition, particularly on mild steel in corrosive environments. This suggests potential industrial applications in protecting metal surfaces (Chaitra et al., 2016).

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-23-16-4-2-14(3-5-16)20-17(22)10-15-12-25-18(21-15)24-11-13-6-8-19-9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRXTAXYDWEGQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2382367.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382370.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382377.png)

![(11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2382378.png)

![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)

![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)